molecular formula C20H21N7O3 B2641868 N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1040651-79-3

N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Numéro de catalogue B2641868
Numéro CAS: 1040651-79-3
Poids moléculaire: 407.434
Clé InChI: GVCHXXNIKFLQMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide” is a semisolid with a yield of 64% . It has been characterized using different spectroscopic techniques .


Synthesis Analysis

The synthesis of this compound involves a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The compound was then crystallized in acetone, EtOAc, and EtOH .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using the single crystal X-ray diffraction method (SCXRDM) . The compound was characterized using different spectroscopic techniques, such as 1 H-NMR, 13 C-NMR, FTIR, and UV-Vis spectroscopy .


Chemical Reactions Analysis

The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach . A sensitive and selective Pb 2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .


Physical And Chemical Properties Analysis

The compound is a semisolid with a yield of 64% . It has been characterized using different spectroscopic techniques .

Applications De Recherche Scientifique

Synthesis of Novel Compounds

Research focuses on synthesizing novel compounds with potential anti-inflammatory, analgesic, antipsychotic, antiviral, and antimicrobial activities. These efforts are crucial in the drug discovery process, aiming to develop new therapeutic agents with improved efficacy and safety profiles. For example, compounds have been synthesized for potential use as COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antipsychotic Agent Development

Efforts in synthesizing heterocyclic carboxamides as potential antipsychotic agents, evaluating their binding affinity to various neurotransmitter receptors, and their efficacy in animal models highlight the ongoing research to address psychiatric disorders with fewer side effects (Norman et al., 1996).

Molecular Interaction Studies

Investigations into the molecular interactions of specific antagonists with receptors, such as the CB1 cannabinoid receptor, provide insights into the drug design process. Understanding these interactions at the molecular level aids in the development of more selective and potent compounds (Shim et al., 2002).

Discovery and Optimization of Receptor Antagonists

The design and synthesis of novel compounds as receptor antagonists for conditions like depression and anxiety through bioisosteric replacement and optimization of pharmacokinetic profiles demonstrate the complex interplay between chemical structure and biological activity (Bromidge et al., 2010).

Antiviral and Antimicrobial Activity Screening

New compounds are synthesized and evaluated for their antiviral activities against specific targets, such as the Tobacco mosaic virus (TMV), and their antimicrobial efficacy against various bacterial and fungal strains. This research contributes to the development of new agents to combat infectious diseases (Krishna Reddy et al., 2013).

Orientations Futures

The compound may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules . It has potential applications in the detection of carcinogenic heavy metal ions .

Propriétés

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O3/c28-20(21-15-6-7-17-18(12-15)30-14-29-17)26-10-8-25(9-11-26)13-19-22-23-24-27(19)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCHXXNIKFLQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.